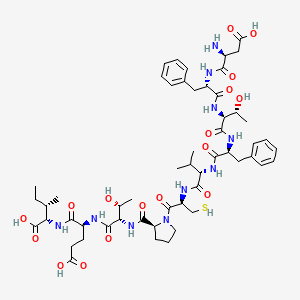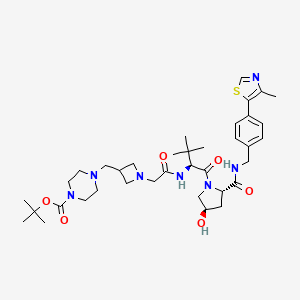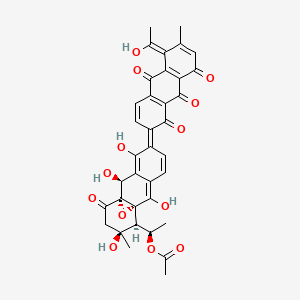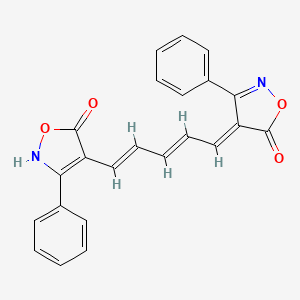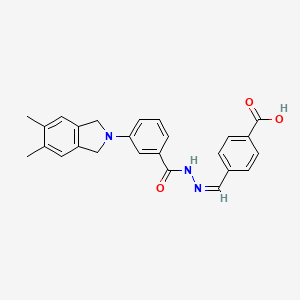
PROTAC BRAF-V600E degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BRAF-V600E degrader-2 is a potent and selective degrader of the BRAF-V600E mutant protein. This compound is designed to target and degrade the BRAF-V600E kinase, which is a common mutation found in various cancers, including melanoma. The compound exhibits high selectivity for the mutant BRAF-V600E over the wild-type BRAF, making it a promising candidate for targeted cancer therapy .
Méthodes De Préparation
The synthesis of PROTAC BRAF-V600E degrader-2 involves multiple steps, including the formation of a bifunctional molecule that can bind both the target protein (BRAF-V600E) and an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Formation of the ligand for BRAF-V600E: This involves synthesizing a molecule that can specifically bind to the BRAF-V600E kinase domain.
Formation of the ligand for the E3 ubiquitin ligase: This involves synthesizing a molecule that can bind to the E3 ubiquitin ligase, such as cereblon.
Linking the two ligands: The two ligands are connected via a linker to form the final PROTAC molecule.
Analyse Des Réactions Chimiques
PROTAC BRAF-V600E degrader-2 undergoes several types of chemical reactions, including:
Binding reactions: The compound binds to both the BRAF-V600E kinase and the E3 ubiquitin ligase.
Ubiquitination: The binding of the PROTAC molecule facilitates the ubiquitination of the BRAF-V600E protein, marking it for degradation by the proteasome.
Degradation: The ubiquitinated BRAF-V600E protein is recognized and degraded by the proteasome.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific reaction conditions such as temperature and pH. The major product formed from these reactions is the degraded BRAF-V600E protein.
Applications De Recherche Scientifique
PROTAC BRAF-V600E degrader-2 has several scientific research applications, including:
Cancer research: The compound is used to study the effects of BRAF-V600E degradation on cancer cell growth and survival.
Drug development: The compound serves as a model for developing other PROTAC-based therapies targeting different proteins involved in cancer and other diseases.
Biological research: The compound is used to study the mechanisms of protein degradation and the role of BRAF-V600E in cellular signaling pathways.
Mécanisme D'action
The mechanism of action of PROTAC BRAF-V600E degrader-2 involves the following steps:
Binding to BRAF-V600E: The compound binds to the BRAF-V600E kinase domain with high affinity.
Recruitment of E3 ubiquitin ligase: The compound also binds to an E3 ubiquitin ligase, such as cereblon, bringing the two proteins into close proximity.
Ubiquitination and degradation: The proximity of the E3 ubiquitin ligase facilitates the ubiquitination of the BRAF-V600E protein, marking it for degradation by the proteasome. .
Comparaison Avec Des Composés Similaires
PROTAC BRAF-V600E degrader-2 is unique in its high selectivity for the BRAF-V600E mutant over the wild-type BRAF. Similar compounds include:
Propriétés
Formule moléculaire |
C42H39F2N7O8S |
|---|---|
Poids moléculaire |
839.9 g/mol |
Nom IUPAC |
N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide |
InChI |
InChI=1S/C42H39F2N7O8S/c1-2-17-60(58,59)50-32-13-12-31(43)36(37(32)44)38(54)30-22-48-39-28(30)18-25(21-47-39)24-8-6-23(7-9-24)20-46-34(52)5-3-4-16-45-26-10-11-27-29(19-26)42(57)51(41(27)56)33-14-15-35(53)49-40(33)55/h6-13,18-19,21-22,33,45,50H,2-5,14-17,20H2,1H3,(H,46,52)(H,47,48)(H,49,53,55) |
Clé InChI |
AAIPPJPUZKZIHC-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)CNC(=O)CCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
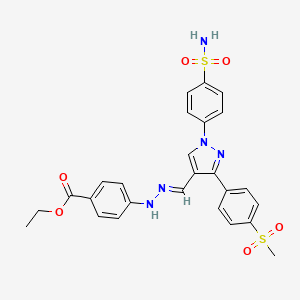
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
